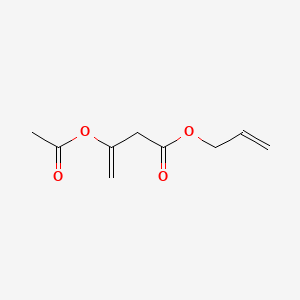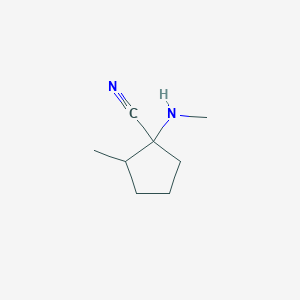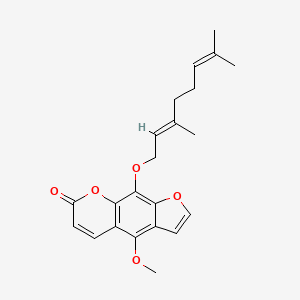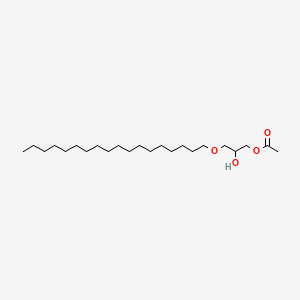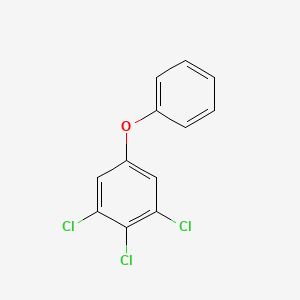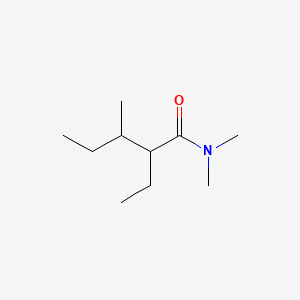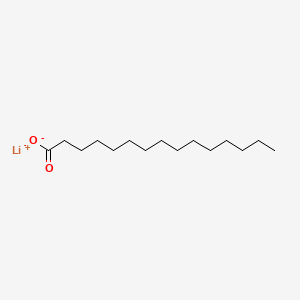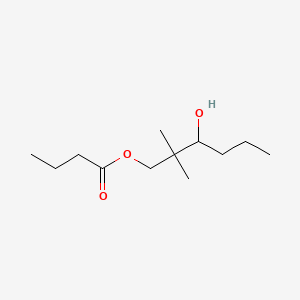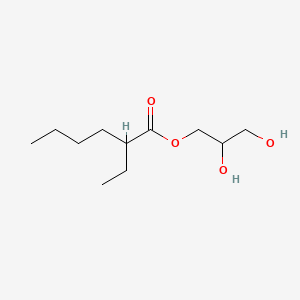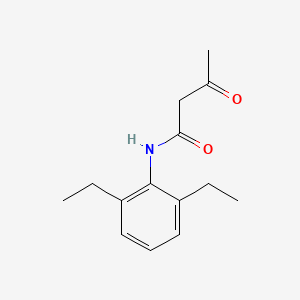
N-(2,6-Diethylphenyl)-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Diethylphenyl)-3-oxobutyramide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and an amide group attached to a 3-oxobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-3-oxobutyramide typically involves the reaction of 2,6-diethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,6-Diethylphenyl)-3-oxobutyramide can undergo oxidation reactions, particularly at the phenyl ring or the carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary based on the substituent introduced.
科学的研究の応用
Chemistry: N-(2,6-Diethylphenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism by which N-(2,6-Diethylphenyl)-3-oxobutyramide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
類似化合物との比較
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- N-(2,6-Diethylphenyl)maleimide
- N-(2,6-Diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
Comparison: N-(2,6-Diethylphenyl)-3-oxobutyramide is unique due to the presence of the 3-oxobutyramide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be effective.
特性
CAS番号 |
81761-18-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H19NO2/c1-4-11-7-6-8-12(5-2)14(11)15-13(17)9-10(3)16/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
InChIキー |
KXVPBMCDXONQFU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
